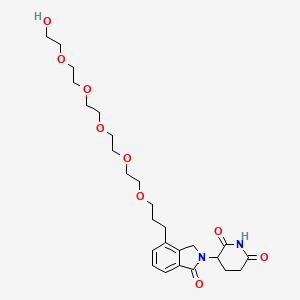
Thalidomide-5'-C3-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-C3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and antiemetic but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives, including Thalidomide-5’-C3-OH, have found new applications in treating various medical conditions, particularly in oncology and immunology .
準備方法
The synthesis of Thalidomide-5’-C3-OH involves several steps, starting with the preparation of thalidomide itself. Thalidomide can be synthesized through the reaction of phthalic anhydride with glutamic acid, followed by cyclization to form the phthalimide ring.
Industrial production methods for Thalidomide-5’-C3-OH would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .
化学反応の分析
Thalidomide-5’-C3-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The hydroxyl group at the 5’ position can undergo further functionalization, leading to the formation of various derivatives .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
科学的研究の応用
Thalidomide-5’-C3-OH has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise in treating various conditions, including multiple myeloma and erythema nodosum leprosum. Its immunomodulatory and anti-angiogenic properties make it a valuable tool in cancer research and therapy .
In industry, Thalidomide-5’-C3-OH is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry. Its unique chemical structure and biological activity make it a subject of ongoing research and development .
作用機序
The mechanism of action of Thalidomide-5’-C3-OH involves its interaction with specific molecular targets, such as cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, Thalidomide-5’-C3-OH modulates the activity of this pathway, leading to the degradation of specific proteins involved in cell proliferation and survival .
This interaction results in the inhibition of angiogenesis, the process by which new blood vessels form, and the modulation of immune responses. These effects contribute to its therapeutic efficacy in treating cancers and inflammatory conditions .
類似化合物との比較
Thalidomide-5’-C3-OH is part of a broader class of thalidomide derivatives, including lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups and specific biological activities. Lenalidomide and pomalidomide, for example, have been shown to have enhanced immunomodulatory and anti-cancer properties compared to thalidomide .
The uniqueness of Thalidomide-5’-C3-OH lies in its specific modifications, which confer distinct chemical and biological properties. Its hydroxyl group and C3 linker provide additional sites for chemical reactions and interactions with molecular targets, making it a versatile compound for research and therapeutic applications .
Similar Compounds
- Lenalidomide
- Pomalidomide
- Thalidomide-5-OH
- Thalidomide-5’-C3-OH
These compounds are structurally related to thalidomide and share similar mechanisms of action but differ in their specific chemical modifications and therapeutic applications .
特性
分子式 |
C16H16N2O5 |
|---|---|
分子量 |
316.31 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O5/c19-7-1-2-9-3-4-10-11(8-9)16(23)18(15(10)22)12-5-6-13(20)17-14(12)21/h3-4,8,12,19H,1-2,5-7H2,(H,17,20,21) |
InChIキー |
ALOVZVPJVDOQRH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


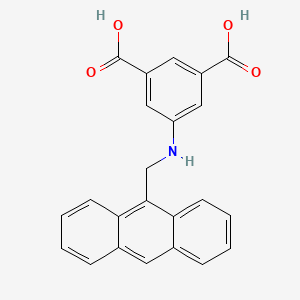
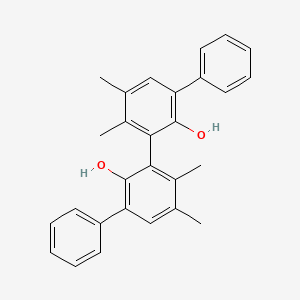
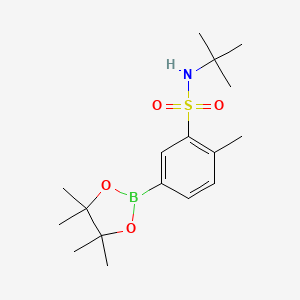
![[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;N,N-diethylethanamine](/img/structure/B14766891.png)

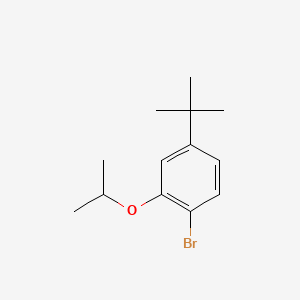
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14766901.png)
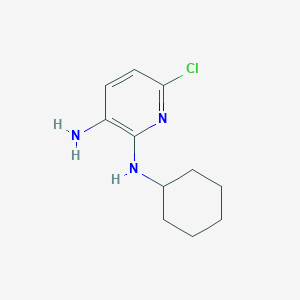


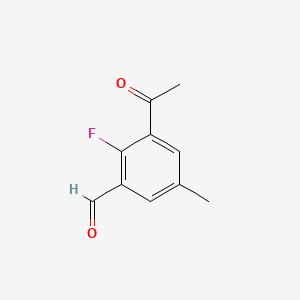
![N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14766942.png)
